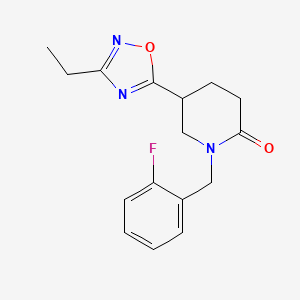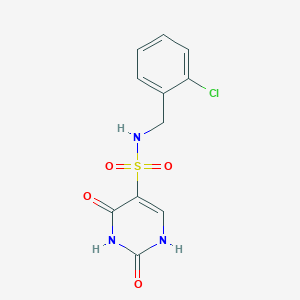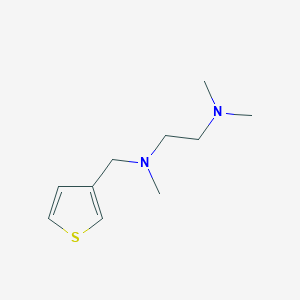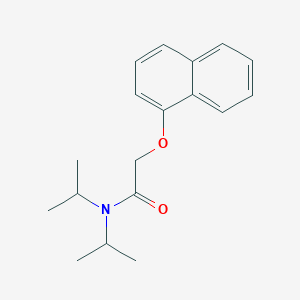
5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorobenzyl)-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related oxadiazole-bearing compounds involves multi-step reactions starting from basic precursors. For example, compounds with the 1,3,4-oxadiazole core are synthesized through reactions involving benzenesulfonyl chloride, ethyl isonipecotate, and subsequent reactions leading to the desired oxadiazole derivatives. These syntheses typically employ reactions like condensation, followed by treatment with different aryl or alkyl substituted bromoacetamides in the presence of weak bases and polar aprotic solvents (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry, along with single crystal X-ray diffraction (XRD) for detailed structural elucidation. The XRD studies provide insights into the crystalline structure, helping understand the spatial arrangement and conformation of the molecules. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been characterized, showing intermolecular interactions and a three-dimensional architecture crucial for its biological activity (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Oxadiazole compounds undergo various chemical reactions, including Boulton-Katritzky rearrangement, highlighting their chemical reactivity. This rearrangement involves transformations under specific conditions, leading to products with potentially different biological activities. Such reactions underscore the versatility and reactivity of oxadiazole compounds, allowing for the generation of diverse derivatives (Kayukova et al., 2018).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystalline form, molecular packing, and intermolecular interactions determined by XRD can affect the compound's solubility and stability, which are crucial for its application in various fields. The study of these properties is essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
Oxadiazole derivatives exhibit a range of chemical properties, including antimicrobial activity. The presence of the oxadiazole ring contributes to the compound's ability to interact with biological targets, offering potential for the development of new therapeutic agents. The synthesis and biological evaluation of such compounds are crucial for exploring their utility in medicinal chemistry (Krolenko et al., 2016).
Propiedades
IUPAC Name |
5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[(2-fluorophenyl)methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-2-14-18-16(22-19-14)12-7-8-15(21)20(10-12)9-11-5-3-4-6-13(11)17/h3-6,12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGAICABXADDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCC(=O)N(C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorobenzyl)-2-piperidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5635917.png)
![3-(2-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5635918.png)
![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5635931.png)
![2-[(4,5-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5635943.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B5635945.png)
![3-[4-(2-amino-5-ethylpyrimidin-4-yl)piperazin-1-yl]phenol](/img/structure/B5635951.png)



![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635993.png)
![1-{[1-(2,3-dimethylphenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5636002.png)
![2-(1H-pyrazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5636009.png)
![5-methyl-1'-[2-(methylthio)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5636010.png)
